

# Spectroscopic Profile of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminotetrahydro-2H-thiopyran  
1,1-dioxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Aminotetrahydro-2H-thiopyran 1,1-dioxide**. Due to the limited availability of public domain experimental spectra for this specific molecule, the following sections present predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in the field.

## Core Spectroscopic Data

The structural formula of **4-Aminotetrahydro-2H-thiopyran 1,1-dioxide** is presented below:

The predicted spectroscopic data for this compound are summarized in the following tables.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Solvent: DMSO- $d_6$ , Spectrometer Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.20 - 3.40	m	2H	H-2e, H-6e
~3.05 - 3.18	m	2H	H-2a, H-6a
~2.80 - 2.95	m	1H	H-4
~2.05 - 2.20	m	2H	H-3e, H-5e
~1.80 - 1.95	m	2H	H-3a, H-5a
~1.60 (broad)	s	2H	-NH <sub>2</sub>

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~52.5	C-2, C-6
~48.0	C-4
~28.0	C-3, C-5

## Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (amine)
2960 - 2850	Medium	C-H stretch (aliphatic)
1620 - 1560	Medium	N-H bend (amine)
1325 - 1290	Strong	S=O stretch (sulfone, asymmetric)
1140 - 1115	Strong	S=O stretch (sulfone, symmetric)

## Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Ion
150.06	$[M+H]^+$
133.03	$[M-NH_2]^+$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Materials and Equipment:

- **4-Aminotetrahydro-2H-thiopyran 1,1-dioxide** sample
- Deuterated solvent (e.g., DMSO- $d_6$ )
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)
- Pipettes and vials

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.<sup>[1]</sup> Ensure the sample is fully dissolved.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.

- Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectrometer to the proton frequency.
  - Acquire a standard 1D proton spectrum. Typical parameters include a  $90^\circ$  pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the spectrometer to the carbon frequency.
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Typical parameters include a  $30\text{-}45^\circ$  pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).<sup>[1]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- **4-Aminotetrahydro-2H-thiopyran 1,1-dioxide** sample (solid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula

Procedure (using ATR):

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO<sub>2</sub> and water vapor).<sup>[2]</sup>
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.<sup>[2]</sup>
- **Apply Pressure:** Use the pressure clamp to ensure good contact between the sample and the crystal surface.
- **Sample Spectrum Acquisition:** Acquire the IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Materials and Equipment:**

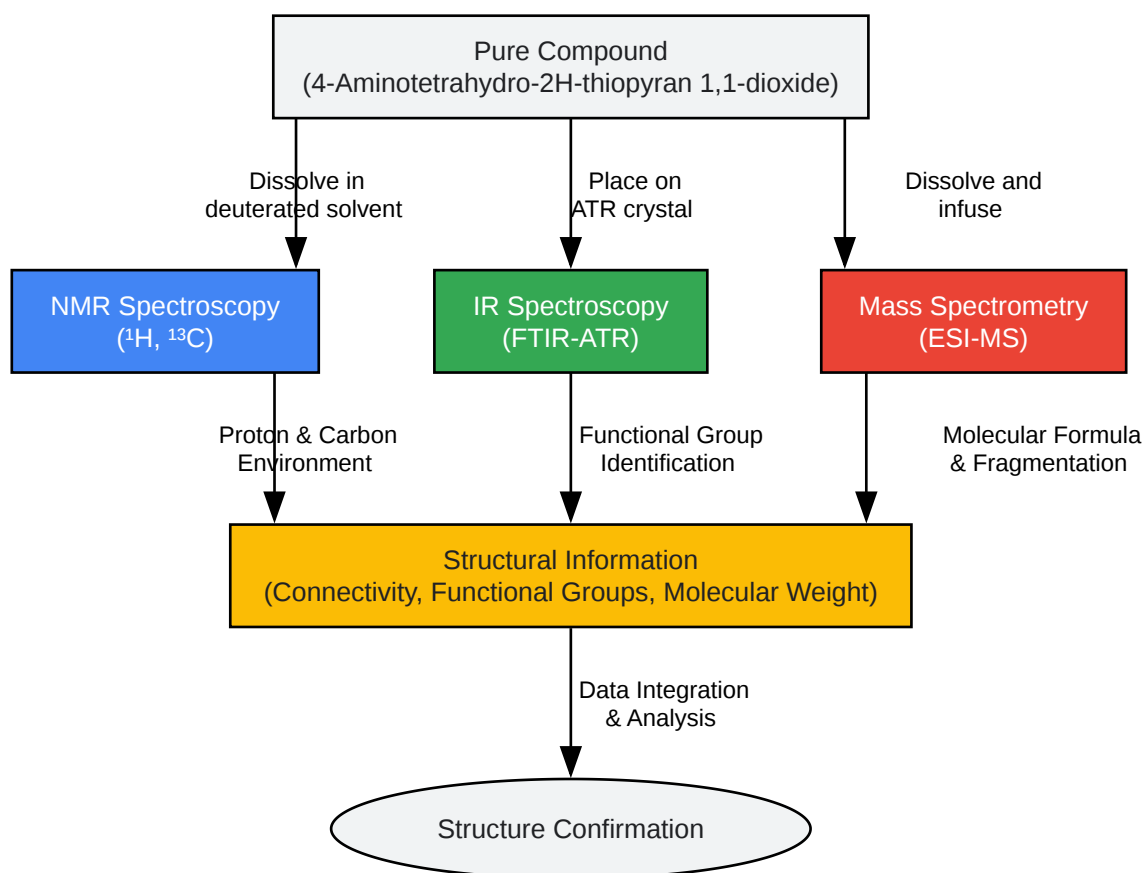
- **4-Aminotetrahydro-2H-thiopyran 1,1-dioxide** sample
- High-performance liquid chromatography (HPLC) system (optional, for sample introduction)
- Mass spectrometer with an Electrospray Ionization (ESI) source
- Solvents (e.g., methanol, water, acetonitrile with 0.1% formic acid)
- Syringe pump (for direct infusion)

**Procedure (Direct Infusion ESI-MS):**

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.
- **Instrument Calibration:** Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.[3]
- **Sample Infusion:** Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ( $m/z$ ) ratio.
- **Data Acquisition:** Acquire the mass spectrum over a relevant  $m/z$  range (e.g., 50-500).
- **Data Analysis:** Identify the molecular ion peak ( $[M+H]^+$  in positive mode) and any significant fragment ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Aminotetrahydro-2H-thiopyran 1,1-dioxide**.



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*Workflow for Spectroscopic Analysis.*

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